![molecular formula C15H15ClN2O2S B2683758 (6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone CAS No. 1436274-08-6](/img/structure/B2683758.png)
(6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Its unique structure offers opportunities for investigating new pharmaceutical compounds and exploring the fields of organic synthesis and drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as 6-chloropyridine and 5-methylfuran. These core structures are then subjected to various chemical reactions, including halogenation, thiomorpholine ring formation, and methanone linkage formation. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the final product with high purity .
化学反应分析
Types of Reactions
(6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs with different functional groups .
科学研究应用
(6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes
作用机制
The mechanism of action of (6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to (6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone include:
- (6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanol
- (6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]ethanone
- (6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]propanone
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a chloropyridine ring, a methylfuran moiety, and a thiomorpholine ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
IUPAC Name |
(6-chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-10-2-4-13(20-10)12-9-21-7-6-18(12)15(19)11-3-5-14(16)17-8-11/h2-5,8,12H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEMBDCFFOTODU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CSCCN2C(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
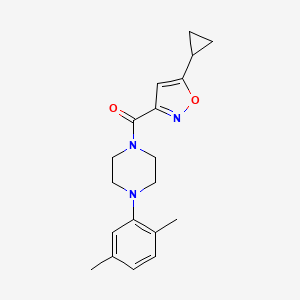
![Tert-butyl N-(3-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B2683679.png)
![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2683682.png)
![ethyl 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/new.no-structure.jpg)
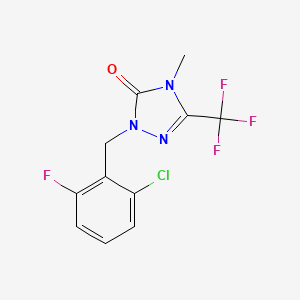
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2683688.png)
![1-(4-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2683689.png)
![5-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B2683690.png)
![N-(2,5-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2683691.png)
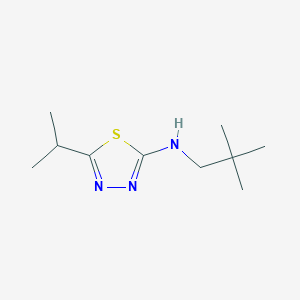
![Methyl 2-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2683693.png)
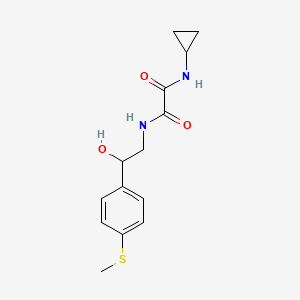
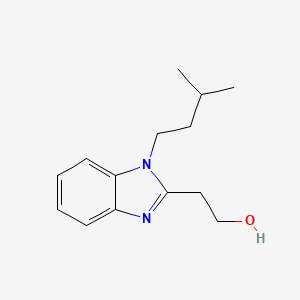
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-cyanobenzamide](/img/structure/B2683697.png)
